molecular formula C20H27N3O2 B7134170 N-[(4-piperidin-1-yloxan-4-yl)methyl]-1H-indole-4-carboxamide

N-[(4-piperidin-1-yloxan-4-yl)methyl]-1H-indole-4-carboxamide

Cat. No.: B7134170
M. Wt: 341.4 g/mol
InChI Key: MUWRFVRLLUKTAT-UHFFFAOYSA-N
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Description

N-[(4-piperidin-1-yloxan-4-yl)methyl]-1H-indole-4-carboxamide is a complex organic compound that features both piperidine and indole moieties. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The piperidine ring is a six-membered heterocycle containing nitrogen, while the indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The combination of these two moieties in a single molecule can result in unique biological activities.

Properties

IUPAC Name

N-[(4-piperidin-1-yloxan-4-yl)methyl]-1H-indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c24-19(17-5-4-6-18-16(17)7-10-21-18)22-15-20(8-13-25-14-9-20)23-11-2-1-3-12-23/h4-7,10,21H,1-3,8-9,11-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWRFVRLLUKTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCOCC2)CNC(=O)C3=C4C=CNC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-piperidin-1-yloxan-4-yl)methyl]-1H-indole-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and indole intermediates. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the piperidine moiety, various methods such as hydrogenation of pyridine or cyclization reactions can be employed .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for hydrogenation steps, as well as continuous flow reactors for multi-step synthesis processes. The use of catalysts and solvents that are both efficient and environmentally friendly would also be a key consideration.

Chemical Reactions Analysis

Types of Reactions

N-[(4-piperidin-1-yloxan-4-yl)methyl]-1H-indole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.

    Substitution: Both the indole and piperidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the piperidine ring can produce various substituted piperidines.

Scientific Research Applications

N-[(4-piperidin-1-yloxan-4-yl)methyl]-1H-indole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of indole and piperidine derivatives with biological targets.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-piperidin-1-yloxan-4-yl)methyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets in the body. The piperidine moiety can interact with neurotransmitter receptors, while the indole moiety can interact with enzymes and other proteins. These interactions can modulate various biological pathways, leading to the compound’s pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-piperidin-1-yloxan-4-yl)methyl]-1H-indole-4-carboxamide is unique due to the combination of piperidine and indole moieties in a single molecule. This combination can result in unique biological activities that are not observed in compounds containing only one of these moieties.

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